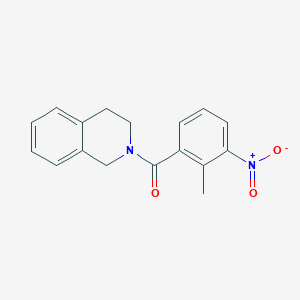
3,4-dihydroisoquinolin-2(1H)-yl(2-methyl-3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a tetrahydroisoquinoline core substituted with a 2-methyl-3-nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nitration: The nitration of 2-methylbenzoic acid to produce 2-methyl-3-nitrobenzoic acid.
Conversion to Acid Chloride: The 2-methyl-3-nitrobenzoic acid is then converted to 2-methyl-3-nitrobenzoyl chloride using thionyl chloride.
Acylation: The 2-methyl-3-nitrobenzoyl chloride is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Pyridine, triethylamine.
Major Products Formed
Reduction: 2-(2-Methyl-3-aminobenzoyl)-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(2-Carboxy-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline.
Scientific Research Applications
2-(2-Methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The tetrahydroisoquinoline core can also interact with various proteins and nucleic acids, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitrobenzoyl chloride: A precursor in the synthesis of 2-(2-Methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline.
2-Methyl-3-aminobenzoyl chloride: A reduced form of the nitro compound.
2-(2-Carboxy-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline: An oxidized derivative.
Uniqueness
2-(2-Methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a tetrahydroisoquinoline core and a nitrobenzoyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2-methyl-3-nitrophenyl)methanone |
InChI |
InChI=1S/C17H16N2O3/c1-12-15(7-4-8-16(12)19(21)22)17(20)18-10-9-13-5-2-3-6-14(13)11-18/h2-8H,9-11H2,1H3 |
InChI Key |
HMPKWPGYYQUZJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


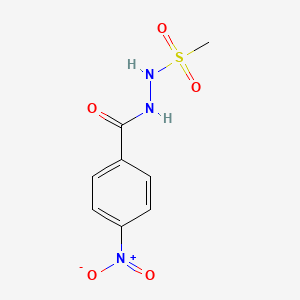
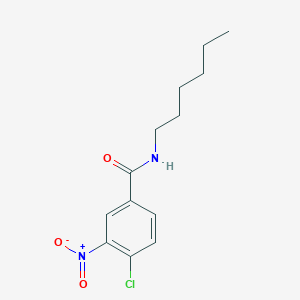
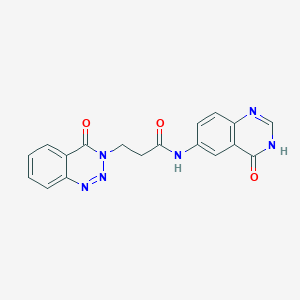
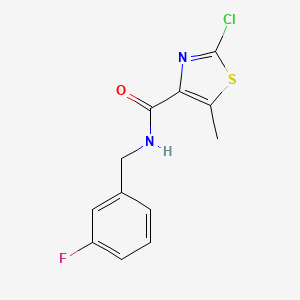
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B11026734.png)
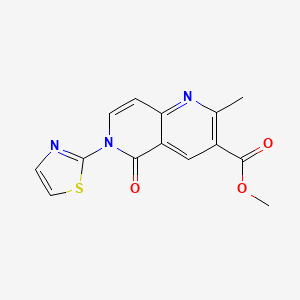
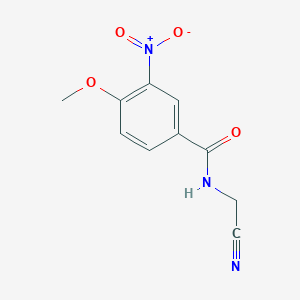
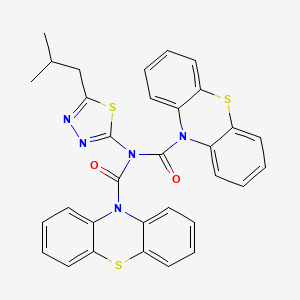
![3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)-N-(pyrimidin-2-yl)butanamide](/img/structure/B11026750.png)
![2-[(2-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11026759.png)
![ethyl 4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11026760.png)
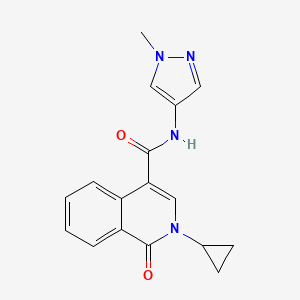
![2-chloro-N-{3-[(3-ethoxypropyl)amino]-3-oxopropyl}benzamide](/img/structure/B11026777.png)
![N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-methoxybenzamide](/img/structure/B11026793.png)
